molecular formula C15H13IO5S B14625164 Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- CAS No. 58300-87-1

Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-

Cat. No.: B14625164
CAS No.: 58300-87-1
M. Wt: 432.2 g/mol
InChI Key: CPKQWHMCSHDGKA-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-: is an organic compound that features a benzaldehyde core substituted with an iodophenyl sulfonyl group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the electrophilic aromatic substitution reaction, where the benzaldehyde core undergoes sulfonylation and iodination reactions under controlled conditions. The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like sodium azide (NaN₃), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Corresponding carboxylic acid

    Reduction: Corresponding primary alcohol

    Substitution: Various substituted benzaldehyde derivatives

Scientific Research Applications

Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles, leading to the formation of cationic intermediates.

    Molecular Targets: The sulfonyl and iodophenyl groups can interact with specific enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde, 4-[(4-iodophenyl)sulfonyl]-3,5-dimethoxy-
  • Benzaldehyde, 3-[(4-bromophenyl)sulfonyl]-4,5-dimethoxy-
  • Benzaldehyde, 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethoxy-

Uniqueness

Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- is unique due to the presence of the iodophenyl sulfonyl group, which imparts distinct reactivity and potential biological activity compared to its brominated or chlorinated analogs. The combination of the sulfonyl and methoxy groups also contributes to its unique chemical properties and applications.

Properties

CAS No.

58300-87-1

Molecular Formula

C15H13IO5S

Molecular Weight

432.2 g/mol

IUPAC Name

3-(4-iodophenyl)sulfonyl-4,5-dimethoxybenzaldehyde

InChI

InChI=1S/C15H13IO5S/c1-20-13-7-10(9-17)8-14(15(13)21-2)22(18,19)12-5-3-11(16)4-6-12/h3-9H,1-2H3

InChI Key

CPKQWHMCSHDGKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)S(=O)(=O)C2=CC=C(C=C2)I)OC

Origin of Product

United States

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